molecular formula C3H7N B3395343 2-Propanimine CAS No. 38697-07-3

2-Propanimine

Cat. No.: B3395343
CAS No.: 38697-07-3
M. Wt: 57.09 g/mol
InChI Key: XDAGXZXKTKRFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanimine, also known as acetone imine, is an organic compound with the chemical formula (CH₃)₂CNH. It is a volatile and flammable liquid at room temperature and is the simplest ketimine.

Preparation Methods

2-Propanimine is typically prepared by the dehydrocyanation of the cyanoamine of acetone, which is derived from acetone cyanohydrin.

Chemical Reactions Analysis

2-Propanimine undergoes several types of chemical reactions, including:

    Hydrolysis: It readily hydrolyzes in the presence of water to form acetone and ammonia[ (CH₃)₂CNH + H₂O \rightarrow (CH₃)₂CO + NH₃ ]

    Condensation: It can condense to form hexamethylenetetramine when reacted with methylene imine (CH₂=NH).

    Further Condensation:

Scientific Research Applications

2-Propanimine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propanimine involves its reactivity as an imine. It readily undergoes hydrolysis and condensation reactions due to the presence of the imine group (C=N). The molecular targets and pathways involved include the formation of acetone and ammonia through hydrolysis and the formation of hexamethylenetetramine through condensation reactions .

Comparison with Similar Compounds

2-Propanimine is unique due to its simple structure as the simplest ketimine. Similar compounds include:

These compounds share similar reactivity patterns but differ in their structural complexity and stability.

Properties

IUPAC Name

propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAGXZXKTKRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191992
Record name 2-Propanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38697-07-3
Record name 2-Propanimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38697-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanimine
Reactant of Route 2
Reactant of Route 2
2-Propanimine
Reactant of Route 3
2-Propanimine
Reactant of Route 4
2-Propanimine
Reactant of Route 5
2-Propanimine
Reactant of Route 6
2-Propanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.